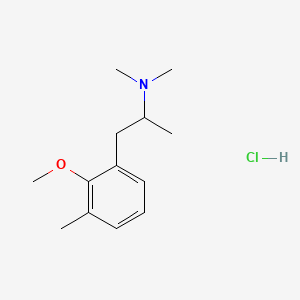
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is a chemical compound with the molecular formula C10H15NO · ClH. It is a derivative of phenethylamine, a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine derivatives typically involves the reduction of nitrostyrene by lithium aluminium hydride in ether . Another method includes the cathodic reduction of benzyl cyanide in a divided cell . These methods provide a convenient approach to producing phenethylamine derivatives, including 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride.
Industrial Production Methods
Industrial production methods for phenethylamine derivatives often involve large-scale chemical reactions under controlled conditions. These methods ensure the purity and consistency of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetic acid, while reduction may result in the formation of phenethylamine derivatives.
科学的研究の応用
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, including its role as a neurotransmitter.
Medicine: It is investigated for its potential therapeutic benefits, including its use as a central nervous system stimulant.
Industry: It is used in the production of various chemicals and pharmaceuticals.
作用機序
The mechanism of action of phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction regulates monoamine neurotransmission, leading to its stimulant effects on the central nervous system.
類似化合物との比較
Similar Compounds
Similar compounds include:
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Benzeneethanamine: Another phenethylamine derivative with similar properties.
Beta-Phenylethylamine: A compound with similar chemical structure and effects.
Uniqueness
Phenethylamine, 2-methoxy-N,N,alpha,3-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which includes a methoxy group and multiple methyl groups
特性
CAS番号 |
107410-18-4 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC名 |
1-(2-methoxy-3-methylphenyl)-N,N-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-10-7-6-8-12(13(10)15-5)9-11(2)14(3)4;/h6-8,11H,9H2,1-5H3;1H |
InChIキー |
ZRFUEFPGIJPTRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC(C)N(C)C)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
![3-Amino-4-[(2-phenylethyl)amino]-1H-1lambda~6~,2,5-thiadiazole-1,1-dione](/img/structure/B14328256.png)
![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
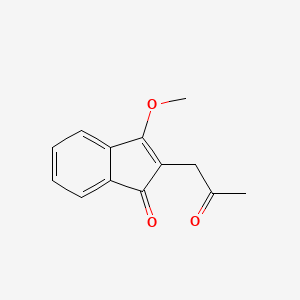
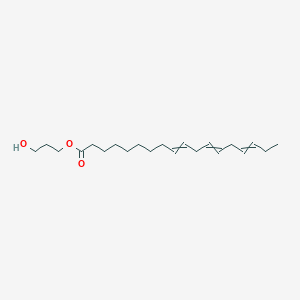
![(E)-1-[1-(2-Bromophenyl)-2-methylpropan-2-yl]-2-tert-butyldiazene](/img/structure/B14328276.png)

![{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol](/img/structure/B14328283.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
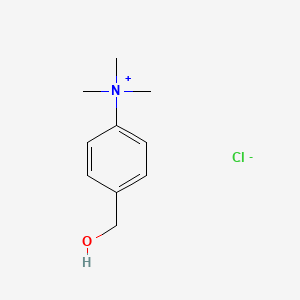
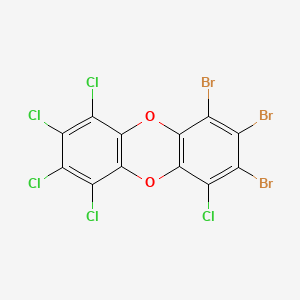
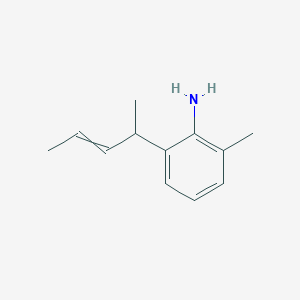
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)

